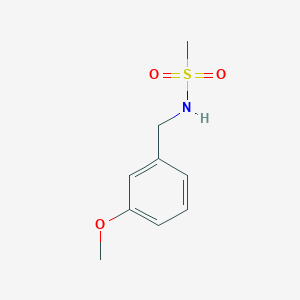

N-(3-methoxybenzyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-5-3-4-8(6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXLTLWAYHAIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Methoxybenzyl Methanesulfonamide and Its Analogues

Established Synthetic Pathways to N-Substituted Methanesulfonamides

The creation of the sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of medicinal and organic chemistry. Several reliable methods have been developed for the synthesis of N-substituted methanesulfonamides.

The most direct and widely employed method for synthesizing N-substituted methanesulfonamides is the reaction of a primary or secondary amine with methanesulfonyl chloride. google.comresearchgate.net This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The general reaction proceeds as follows: CH₃SO₂Cl + RNH₂ → CH₃SO₂NHR + HCl

In this pathway, the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This process releases a molecule of hydrochloric acid (HCl) as a byproduct. To neutralize the acid, which would otherwise protonate the starting amine and halt the reaction, a base is typically added. Common bases for this purpose include pyridine, triethylamine, or N,N-diisopropylethylamine (DIPEA). researchgate.net

The choice of solvent and reaction conditions can be optimized to improve yield and facilitate product purification. For instance, using a nitroalkane as a reaction diluent can cause the amine hydrochloride salt byproduct to precipitate out of the solution, allowing for easy separation by filtration. google.com The sulfonamide product, being soluble in the nitroalkane, can then be isolated through crystallization, distillation, or extraction techniques. google.com

Table 1: Key Components in the Synthesis of N-Substituted Methanesulfonamides via Methanesulfonyl Chloride

| Component | Role | Example(s) |

|---|---|---|

| Amine | Nucleophile | Primary or Secondary Amines |

| Methanesulfonyl Chloride | Electrophile | CH₃SO₂Cl |

| Base | Acid Scavenger | Pyridine, Triethylamine |

One innovative multistep strategy involves the conversion of aromatic carboxylic acids into sulfonyl chlorides, which are then reacted with an amine in a one-pot process. nih.gov This method leverages copper ligand-to-metal charge transfer to facilitate the initial transformation, providing a route to sulfonamides from different starting materials. nih.gov

Another advanced technique is the palladium-catalyzed cross-coupling of methanesulfonamide (B31651) itself with aryl bromides or chlorides. organic-chemistry.org This approach is particularly valuable as it avoids the use of an aniline reacting with methanesulfonyl chloride, which can sometimes lead to the formation of genotoxic impurities. organic-chemistry.org

Furthermore, synthetic strategies may involve the use of protecting groups. For example, a complex synthesis might involve metalation of a protected methanesulfonamide derivative, such as N-(tert-butyl)methanesulfonamide, to create a key intermediate for further elaboration before a final deprotection step. nih.gov

While the direct hydrolysis of the sulfonamide bond itself is typically a degradation process rather than a synthetic one, understanding its stability is crucial. The conditions required for sulfonamide cleavage are often harsh, such as refluxing in strong acid (e.g., sulfuric or methanesulfonic acid). reddit.com This inherent stability is a key feature, making the sulfonamide group a robust linker in many chemical structures. In some specific cases, such as with highly strained cyclic sulfonamides (β-sultams), hydrolysis can be significantly accelerated, but this is not characteristic of acyclic methanesulfonamides. researchgate.net

Targeted Synthesis of N-(3-methoxybenzyl)methanesulfonamide

The targeted synthesis of this compound is most efficiently achieved through the direct reaction described in section 2.1.1. This involves the reaction between 3-methoxybenzylamine and methanesulfonyl chloride in the presence of a suitable base and solvent.

The specific reaction is as follows: CH₃SO₂Cl + (3-CH₃OC₆H₄)CH₂NH₂ → CH₃SO₂NHCH₂(C₆H₄-3-OCH₃) + HCl

The reaction would typically be performed by slowly adding methanesulfonyl chloride to a solution of 3-methoxybenzylamine and a base, such as triethylamine, in a solvent like dichloromethane at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, a standard aqueous workup would be used to remove the hydrochloride salt and excess reagents, followed by purification of the crude product, usually by recrystallization or column chromatography, to yield pure this compound.

Table 2: Reactants and Product for the Synthesis of this compound

| Compound Name | IUPAC Name | Role |

|---|---|---|

| 3-Methoxybenzylamine | (3-methoxyphenyl)methanamine | Nucleophile |

| Methanesulfonyl Chloride | Methanesulfonyl chloride | Electrophile |

Derivatization Strategies and Analog Synthesis

The synthesis of analogs of this compound is a key process in fields like medicinal chemistry to explore structure-activity relationships (SAR). nih.govresearchgate.net These strategies focus on systematically modifying different parts of the parent molecule.

The development of derivatives of N-benzylmethanesulfonamide, including the 3-methoxy analog, can be approached by modifying either the benzyl (B1604629) ring or the nitrogen substituent.

Aromatic Ring Substitution: A primary strategy involves using different substituted benzylamines as starting materials. By varying the position and nature of the substituents on the phenyl ring, a wide array of analogs can be generated. For example, starting with 4-chlorobenzylamine or 3,4-dimethoxybenzylamine would yield the corresponding N-(4-chlorobenzyl)methanesulfonamide or N-(3,4-dimethoxybenzyl)methanesulfonamide, respectively. This allows for the systematic probing of electronic and steric effects on the molecule's properties.

N-Alkylation/Arylation: Another approach involves the alkylation or arylation of a primary sulfonamide. For instance, methanesulfonamide can be N-arylated using palladium-catalyzed cross-coupling reactions with various aryl halides. organic-chemistry.org This provides access to a different class of analogs where the nitrogen is part of an aromatic system or is further substituted.

These derivatization strategies are crucial for creating libraries of related compounds for screening purposes and for optimizing the properties of a lead compound. nih.gov

Table 3: Examples of Potential N-Benzylmethanesulfonamide Derivatives

| Parent Compound | Derivative | Modification |

|---|---|---|

| N-benzylmethanesulfonamide | N-(4-chlorobenzyl)methanesulfonamide | Addition of a chloro group to the benzyl ring |

| N-benzylmethanesulfonamide | N-(3,4-dimethoxybenzyl)methanesulfonamide | Addition of a second methoxy (B1213986) group to the benzyl ring |

Combinatorial Approaches for Compound Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, diverse libraries of compounds, which is highly valuable in drug discovery and materials science. For the generation of libraries of this compound analogues, both solid-phase and solution-phase parallel synthesis methodologies can be employed.

Solid-phase synthesis offers a streamlined approach for the construction of sulfonamide libraries. nih.govnih.gov In a typical strategy, a resin-bound primary amine is reacted with a variety of sulfonyl chlorides. Alternatively, a sulfonyl chloride can be attached to the solid support, followed by reaction with a diverse set of primary amines. For a library of this compound analogues, one could envision a strategy where 3-methoxybenzylamine is immobilized on a solid support and then reacted with a library of different sulfonyl chlorides. Conversely, methanesulfonyl chloride could be used to derivatize a resin, followed by reaction with a variety of substituted benzylamines. The use of a solid support simplifies purification, as excess reagents and by-products can be washed away, and the desired products are cleaved from the resin in the final step. researchgate.net

A representative solid-phase synthesis approach to generate a library of N-(substituted benzyl)methanesulfonamides is outlined below:

| Step | Reagent/Condition | Purpose |

| 1 | Resin + Activating Agent | Functionalize the solid support. |

| 2 | Substituted Benzylamine | Attach a diverse set of benzylamines to the resin. |

| 3 | Methanesulfonyl Chloride | Form the sulfonamide bond. |

| 4 | Cleavage Cocktail (e.g., TFA) | Release the final products from the solid support. |

This high-throughput approach allows for the generation of hundreds or thousands of unique analogues in a short period, facilitating the exploration of structure-activity relationships.

Chemical Derivatization for Analytical Enhancement

In many analytical contexts, it is necessary to chemically modify an analyte to improve its detection and quantification. This process, known as derivatization, is particularly useful in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.com For this compound, derivatization can be employed to enhance its volatility for GC analysis or to introduce a fluorescent tag for sensitive detection by HPLC with fluorescence detection (HPLC-FLD). nih.govmdpi.com

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The primary challenge in analyzing this compound by GC-MS is its relatively low volatility and the presence of an acidic proton on the sulfonamide nitrogen. To address this, alkylation is a common derivatization strategy. nih.gov Reaction with an alkylating agent, such as (trimethylsilyl)diazomethane, can replace the acidic proton with an alkyl group, thereby increasing volatility and improving chromatographic peak shape. nih.gov

| Derivatization Reagent | Analyte Functional Group | Purpose of Derivatization |

| (Trimethylsilyl)diazomethane | Sulfonamide N-H | Increases volatility and thermal stability for GC analysis. |

| Acylating Agents (e.g., trifluoroacetic anhydride) | Secondary Amine | Can improve chromatographic properties and introduce specific mass spectral fragmentation patterns. |

For High-Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) Analysis:

For highly sensitive quantification using HPLC, a fluorescent tag can be introduced into the molecule. Fluorescamine is a common derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent products. nih.govmolnar-institute.com The secondary amine of this compound can be reacted with fluorescamine to produce a derivative that can be detected at very low concentrations.

| Derivatizing Agent | Reaction Conditions | Detection Wavelengths (Excitation/Emission) |

| Fluorescamine | Reaction with the secondary amine in a suitable buffer. | Typically around 390 nm / 475 nm. |

This pre-column derivatization allows for the sensitive and selective analysis of this compound in complex matrices.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety profiles. Microwave-assisted synthesis and flow chemistry are two such techniques that can be applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to rapidly and efficiently heat reaction mixtures. chemicaljournals.comnih.gov This can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher product yields and purities. amazonaws.comnih.gov The synthesis of sulfonamides is amenable to microwave heating. For the synthesis of this compound, the reaction of 3-methoxybenzylamine with methanesulfonyl chloride in the presence of a suitable base could be carried out in a sealed vessel in a microwave reactor.

A comparison of a conventional and a microwave-assisted synthesis of a generic N-benzylsulfonamide is presented below:

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | 5-15 minutes |

| Reaction Temperature | Typically reflux temperature of the solvent | Can be superheated above the solvent's boiling point |

| Yield | Moderate to good | Often higher yields |

| Purity | May require extensive purification | Often cleaner reactions with fewer by-products |

Flow Chemistry:

Flow chemistry involves the continuous pumping of reagents through a reactor, where they mix and react. acs.orgflemingcollege.ca This technique offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. acs.orggoogle.com The synthesis of sulfonamide libraries has been successfully demonstrated using flow chemistry. acs.org For the production of this compound, a flow chemistry setup would involve pumping separate streams of 3-methoxybenzylamine and methanesulfonyl chloride, along with a base, into a mixing chamber and then through a heated reactor coil. The product stream would then be collected continuously.

The advantages of a flow synthesis approach include:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with exothermic reactions.

Scalability: Production can be easily scaled up by running the system for longer periods.

Improved Purity: Precise control over stoichiometry and reaction time can minimize the formation of by-products. acs.org

Computational and Theoretical Investigations of N 3 Methoxybenzyl Methanesulfonamide

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, allowing researchers to observe and predict the behavior of molecules at an atomic level. These techniques are instrumental in exploring the conformational landscape, stability, and interaction potential of N-(3-methoxybenzyl)methanesulfonamide.

Key insights from MD simulations would include the stability of different conformations, the dynamics of the methoxybenzyl and methanesulfonamide (B31651) groups, and the formation of intramolecular and intermolecular hydrogen bonds. nih.gov Analysis of the simulation trajectory can yield important data regarding the molecule's structural stability and flexibility, often quantified by metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

| Parameter | Description | Typical Insights Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time, compared to a reference structure. | Indicates the structural stability of the molecule during the simulation. A low, stable RMSD suggests the molecule maintains a consistent conformation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule. For this compound, this could reveal the mobility of the benzyl (B1604629) and methyl groups. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to solvent molecules. | Provides information on how the molecule's conformation affects its exposure to the solvent, which is relevant for solubility and interaction with other molecules. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial for understanding how this compound might interact with biological targets. f1000research.comf1000research.comrrsociology.ru The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. nih.gov

A docking study of this compound would reveal potential binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the target's active site. nih.govresearchgate.net This information is fundamental for structure-based drug design and for hypothesizing the molecule's mechanism of action.

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the target protein. More negative values indicate stronger binding. | Helps to rank and prioritize potential ligands for a specific biological target. |

| Hydrogen Bonds | Specific electrostatic interactions between hydrogen atoms and electronegative atoms (e.g., oxygen, nitrogen) in the binding site. | Key contributors to binding specificity and stability. The sulfonamide group is a common hydrogen bond donor and acceptor. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand (like the benzyl ring) and nonpolar residues of the protein. | Important for the overall stability of the ligand-protein complex. |

Quantum chemical methods provide a highly detailed description of the electronic structure of molecules. These calculations are based on the principles of quantum mechanics and can be used to determine a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. chemrxiv.org For this compound, DFT calculations are employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles with high precision. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org These calculations provide the most stable, lowest-energy conformation of the molecule in the gas phase. The optimized geometry is a prerequisite for further computational analyses, including the calculation of vibrational frequencies and electronic properties. acs.org

| Structural Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | S-N | This value represents the calculated distance between the sulfur and nitrogen atoms. |

| Bond Length (Å) | S=O | This value represents the calculated distance of the sulfur-oxygen double bonds. |

| Bond Angle (°) | O-S-O | This value indicates the angle formed by the two oxygen atoms and the central sulfur atom in the sulfonamide group. |

| Dihedral Angle (°) | C-S-N-C | This value describes the torsion or twist around the S-N bond, influencing the relative orientation of the benzyl and methyl groups. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. schrodinger.comyoutube.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to act as an electron donor. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to act as an electron acceptor. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comuni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map is color-coded to indicate different regions of electrostatic potential: red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.govresearchgate.net Green regions indicate neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide and methoxy (B1213986) groups, and positive potential near the hydrogen atoms, particularly the N-H proton of the sulfonamide group. nih.gov

| Molecular Region | Expected MEP Color | Predicted Reactivity |

|---|---|---|

| Sulfonamide Oxygen Atoms | Red (Negative Potential) | Site for electrophilic attack; likely to act as a hydrogen bond acceptor. |

| Methoxy Oxygen Atom | Red (Negative Potential) | Another site for electrophilic attack and hydrogen bond acceptance. |

| Sulfonamide N-H Hydrogen | Blue (Positive Potential) | Site for nucleophilic attack; likely to act as a hydrogen bond donor. |

| Aromatic Ring | Variable (Green to Yellow/Light Blue) | Indicates regions of π-electron density, with potential for various types of interactions. |

Quantum Chemical Computational Analysis

Electrophilicity Index Determination

The electrophilicity index (ω) is a crucial parameter in conceptual Density Functional Theory (DFT) that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. The index is calculated using the electronic chemical potential (μ) and the chemical hardness (η).

While no specific experimental or computational studies determining the electrophilicity index of this compound have been reported in the reviewed literature, theoretical calculations could be employed to predict this value. Such a study would involve geometry optimization of the molecule followed by frequency calculations to ensure a true minimum on the potential energy surface. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would then be used to approximate the electronic chemical potential and chemical hardness.

An illustrative data table of what such a computational determination might yield is presented below. Please note, this data is hypothetical and serves only to demonstrate the format of potential research findings.

| Parameter | Symbol | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| Electronic Chemical Potential | μ | -4.85 |

| Chemical Hardness | η | 7.3 |

| Electrophilicity Index | ω | 1.61 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govacs.orgnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities. acs.org

No QSAR models specifically developed for or including this compound have been identified in the scientific literature. However, in a hypothetical QSAR study on a series of methanesulfonamide derivatives with a particular biological activity, this compound could be included as a data point. The model would be built by calculating various molecular descriptors for each compound and then using statistical methods to find a correlation with their measured biological activities.

Key steps in developing such a QSAR model would include:

Data Set Selection: A group of structurally related methanesulfonamides with a consistent set of biological activity data would be compiled.

Descriptor Calculation: A wide range of descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each molecule.

Model Development: Statistical techniques such as multiple linear regression or partial least squares would be used to create the QSAR equation.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

An example of a hypothetical QSAR model equation is:

Biological Activity = 0.75 * LogP - 0.23 * (Molecular Weight) + 1.54 * (Dipole Moment) + 2.1

Conformational Analysis and Intermolecular Interactions

Investigation of Noncovalent Interactions (e.g., Hydrogen Bonding, Van der Waals)

The three-dimensional conformation of this compound and its intermolecular interactions are critical for understanding its physical properties and how it might interact with biological targets. Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in dictating the preferred conformation in the solid state.

A detailed computational conformational analysis, which does not appear to have been published for this specific molecule, would involve scanning the potential energy surface by rotating the flexible dihedral angles. This would identify the low-energy conformers and the barriers to their interconversion.

In the context of intermolecular interactions, the methanesulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). The methoxy group on the benzyl ring can also act as a hydrogen bond acceptor. These interactions would be expected to be prominent in the crystal lattice of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the electron density to characterize chemical bonding and intermolecular interactions. QTAIM analysis provides a rigorous definition of atoms in molecules and allows for the quantification of the strength and nature of chemical bonds and noncovalent interactions.

A QTAIM analysis of this compound, which has not been reported, would involve the calculation of the electron density and its topological properties. The analysis would identify bond critical points (BCPs) between atoms, and the values of the electron density (ρ) and its Laplacian (∇²ρ) at these points would reveal the nature of the interactions. For instance, a negative Laplacian value is indicative of a covalent bond, while a positive value suggests a closed-shell interaction, such as an ionic bond or a hydrogen bond.

Hirshfeld Surface and Two-Dimensional Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, and it provides a graphical representation of the regions of space where the molecule is in contact with its neighbors.

A hypothetical breakdown of intermolecular contacts from a Hirshfeld surface analysis is presented in the table below:

| Contact Type | Hypothetical Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| S···H/H···S | 5.5 |

| N···H/H···N | 3.1 |

| Other | 1.9 |

Theoretical Studies on Molecular Stability

The molecular stability of this compound can be investigated through various theoretical approaches. A primary method involves the calculation of the molecule's total electronic energy and its vibrational frequencies using quantum chemical methods. The absence of imaginary frequencies in the vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum, indicating its stability.

Furthermore, the analysis of the HOMO-LUMO energy gap provides an indication of the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

While specific theoretical studies on the molecular stability of this compound are not available, computational chemistry offers a robust framework for such investigations. These studies would be foundational for understanding the compound's reactivity and potential applications.

Lack of Specific Research Data on Solvatochromic Properties of this compound

extensive search for computational and theoretical investigations into the solvatochromic properties and solute-solvent interactions of the specific chemical compound this compound has yielded no dedicated research studies or publicly available data sets.

While general principles of solvatochromism and methods for studying solute-solvent interactions are well-established in chemical literature, specific experimental or computational data for this compound in this context could not be located. Research in this area tends to focus on compounds with more significant chromophoric systems where solvent effects on electronic transitions are more pronounced and of greater interest for applications such as molecular probes or dye chemistry.

Therefore, the generation of a detailed article with data tables and specific research findings as per the requested outline for this compound is not possible at this time due to the absence of primary or secondary research sources.

Biological Activity and Pharmacological Research of N 3 Methoxybenzyl Methanesulfonamide

Investigation of Potential Biological Activities

Extensive literature searches have revealed a significant lack of specific research into the biological and pharmacological activities of the chemical compound N-(3-methoxybenzyl)methanesulfonamide. While the broader classes of methanesulfonamides and compounds containing the methoxybenzyl moiety have been investigated for various therapeutic properties, studies focusing specifically on this compound are not available in the current scientific literature. The following sections detail the absence of research for the specified biological activities.

Anti-inflammatory Activity

There is currently no available scientific literature or research data investigating the potential anti-inflammatory activity of this compound. While other methanesulfonamide (B31651) derivatives have been explored for their anti-inflammatory properties, specific studies on this compound have not been conducted or published.

Antimicrobial Activity

No studies have been identified that evaluate the antimicrobial activity of this compound. The broad-spectrum antimicrobial potential of sulfonamides is well-documented; however, this specific derivative has not been screened for its efficacy against bacteria or other microorganisms.

Anticancer and Antiproliferative Activities

There is a lack of research into the anticancer and antiproliferative effects of this compound. Although various sulfonamide-containing compounds have been synthesized and tested for their potential as anticancer agents, this particular compound has not been a subject of such investigations.

Antioxidant Activity

The potential antioxidant properties of this compound have not been explored in any published scientific studies. Research into the ability of this compound to scavenge free radicals or inhibit oxidative stress is currently absent from the scientific record.

Neuroprotective Effects

There is no available research on the neuroprotective effects of this compound. While some compounds with a methoxybenzyl group have been investigated for their neurological activity, this specific methanesulfonamide derivative has not been studied in the context of neuroprotection.

Other Potential Biological Effects (e.g., Antiviral, Antifungal, Anti-parasitic)

No scientific investigations into the potential antiviral, antifungal, or anti-parasitic activities of this compound have been reported.

Data Tables

Due to the absence of research data for this compound across all the specified biological activities, no data tables can be generated.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound that would allow for the generation of the requested article. The search included targeted queries for its biological activity, pharmacological research, mechanism of action, and structure-activity relationship studies.

The instructions for the article specified a strict focus solely on "this compound" and the exclusion of any information not directly related to this compound. The performed searches did not yield any studies detailing its effects on the specified enzymes (Carbonic Anhydrase, Dihydropteroate (B1496061) Synthetase, Myeloperoxidase, etc.), its interactions with macromolecules like DNA, or any modulation of receptors and proteins. Furthermore, no structure-activity relationship (SAR) studies for this specific molecule were found.

While research exists for structurally related compounds, such as other sulfonamides or molecules containing a methoxybenzyl group, the explicit instructions to not introduce information outside the scope of the specified compound prevents the use of such data. Therefore, it is not possible to construct the detailed, scientifically accurate article as outlined in the request.

Preclinical In Vitro Studies

Thorough searches of scientific literature yielded no specific in vitro studies focused on this compound. Consequently, there is no published data to report for the following standard assays.

Cell Line-Based Assays (e.g., Cancer Cell Line Screening, Growth Inhibition Assays)

No studies detailing the screening of this compound against any cancer cell lines or its effects on cell growth inhibition have been identified. Therefore, data regarding its potential cytotoxic or cytostatic activity is not available.

Enzymatic Inhibition Assays (e.g., IC50 Determination)

There are no published reports on the evaluation of this compound as an inhibitor of any specific enzymes. As a result, key metrics such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process or enzyme by 50%, are not available for this compound.

Immunophenotyping of Cellular Microenvironments

No research could be found that investigates the effect of this compound on the composition and characteristics of cellular microenvironments. Studies involving immunophenotyping to analyze changes in immune cell populations or other cell types following exposure to this compound have not been published.

Preclinical In Vivo Studies

Consistent with the lack of in vitro data, no preclinical in vivo studies involving this compound have been reported in the available literature. The selection and use of animal models to investigate its potential therapeutic effects in various disease states have not been documented.

Animal Model Selection for Disease States (e.g., Cancer, Infectious Diseases, Inflammatory Conditions, Neurological Disorders)

There is no evidence in the scientific literature of this compound being investigated in any animal models for any disease states. This includes, but is not limited to, models for cancer, infectious diseases, inflammatory conditions, or neurological disorders.

Evaluation of Antitumor Efficacy in Murine Xenograft Models

The antitumor efficacy of a compound is often evaluated using murine xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice. Common models include:

Cell-Derived Xenografts (CDX): These models are established by implanting cultured human cancer cells into mice. They are widely used for initial efficacy screening of potential anticancer agents.

Patient-Derived Xenografts (PDX): In this approach, tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor. nih.govnih.gov

Syngeneic Models: These models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background. nih.gov This allows for the study of the interaction between the compound, the tumor, and a functional immune system. nih.gov

The evaluation of antitumor efficacy in these models typically involves monitoring tumor growth over time and comparing the tumor volume in treated animals to that in a control group.

Assessment of Antiviral, Antifungal, or Anti-parasitic Efficacy in Animal Models

Animal models are crucial for assessing the in vivo efficacy of novel antimicrobial agents.

Antiviral Efficacy: Various animal models are used to study viral infections, including mice, hamsters, and non-human primates. nih.govresearchgate.net The choice of model depends on the specific virus being studied. Efficacy is often determined by measuring viral titers in tissues, observing clinical symptoms, and monitoring survival rates. researchgate.net

Antifungal Efficacy: Murine models are commonly used to evaluate the efficacy of antifungal compounds against systemic fungal infections. fda.gov Key parameters measured include fungal burden in organs such as the kidneys and spleen, as well as survival rates of the infected animals. nih.gov

Anti-parasitic Efficacy: The evaluation of anti-parasitic drugs often involves infecting laboratory animals with specific parasites. For instance, in the case of nematodes like Toxocara canis, in vitro assays are initially performed to assess the compound's effect on larval viability. nih.gov Subsequent in vivo studies would be necessary to confirm efficacy.

Evaluation of Anti-inflammatory Efficacy in Animal Models (e.g., Carrageenan-Induced Paw Edema)

A widely used and well-established model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents. mdpi.comnih.gov

Mechanism: Carrageenan, a polysaccharide, is injected into the paw of a rat or mouse, inducing a localized inflammatory response characterized by swelling (edema). nih.govspringernature.com

Evaluation: The volume of the paw is measured at various time points after carrageenan injection. A reduction in paw volume in animals treated with the test compound compared to a control group indicates anti-inflammatory activity. nih.gov This model is useful for evaluating compounds that may inhibit mediators of inflammation such as prostaglandins. mdpi.comresearchgate.net

Studies on Neuroprotective Effects in Animal Models (e.g., Epilepsy Models)

Animal models of epilepsy are essential for discovering and characterizing new anticonvulsant and neuroprotective agents. nih.govaginganddisease.org These models can be induced by chemical convulsants or electrical stimulation.

One such model involves the use of pilocarpine (B147212) to induce status epilepticus in rats. mdpi.com The efficacy of a potential neuroprotective agent is assessed by observing the severity of seizures, often using a standardized scale like the Racine scale, and by monitoring the survival rate of the animals. mdpi.comnih.gov Histological analysis of brain tissue can also be performed to assess the extent of neuronal damage and the neuroprotective effects of the compound. While research exists for structurally related compounds, specific data for this compound is not available. mdpi.comnih.gov

Analysis of Pharmacodynamic Markers in Animal Models

Pharmacodynamic studies in animal models are conducted to understand how a drug affects the body. This involves measuring biological markers that can provide insights into the mechanism of action of the compound. For example, in the context of anti-inflammatory research, levels of inflammatory mediators such as cyclooxygenase-2 (COX-2), nitric oxide (NO), and various cytokines (e.g., TNF-α, IL-1β) can be measured in the inflamed tissue. nih.gov In oncology studies, markers of cell proliferation (like Ki-67) and apoptosis can be assessed in tumor tissue to determine the compound's effect on tumor growth. mdpi.com

Analytical Methodologies for Research and Characterization of N 3 Methoxybenzyl Methanesulfonamide

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for determining the precise molecular structure of N-(3-methoxybenzyl)methanesulfonamide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each nucleus, allowing for a complete structural assignment.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The methoxy (B1213986) (–OCH₃) group protons would appear as a sharp singlet, typically in the range of δ 3.80 ppm. The methyl protons of the methanesulfonamide (B31651) (CH₃SO₂) group would also produce a singlet, but further upfield, around δ 2.9-3.0 ppm. The methylene protons (–CH₂–) connecting the benzyl (B1604629) group to the nitrogen would appear as a doublet, due to coupling with the N-H proton, around δ 4.2-4.3 ppm. The aromatic protons on the 1,3-disubstituted benzene ring would exhibit a more complex splitting pattern, typically appearing in the δ 6.8-7.3 ppm region. The single N-H proton would likely appear as a broad singlet or a triplet, depending on the solvent and concentration.

¹³C NMR Analysis: The carbon NMR spectrum provides information on the different carbon environments. The methyl carbon of the methanesulfonamide group is expected around δ 39-40 ppm, while the methoxy carbon would be near δ 55 ppm. The methylene carbon should appear in the range of δ 45-50 ppm. The aromatic carbons would produce several signals in the δ 110-160 ppm region, with the carbon attached to the methoxy group (C3) being the most deshielded at approximately δ 160 ppm. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity between protons and carbons, solidifying the structural assignment mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |

|---|---|---|

| CH₃-SO₂ | ~2.95 (s, 3H) | ~39.0 |

| O-CH₃ | ~3.81 (s, 3H) | ~55.2 |

| Ar-CH₂-N | ~4.25 (d, 2H) | ~48.0 |

| N-H | Variable (br s, 1H) | - |

| Ar-C2 | ~6.85 (d) | ~113.0 |

| Ar-C4 | ~6.82 (dd) | ~114.5 |

| Ar-C5 | ~7.25 (t) | ~129.8 |

| Ar-C6 | ~6.90 (s) | ~120.0 |

| Ar-C1 | - | ~138.0 |

| Ar-C3 | - | ~160.0 |

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Predicted values are based on analogous structures.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

A prominent band would be observed for the N-H stretching vibration, typically in the region of 3300-3200 cm⁻¹. The sulfonamide group (SO₂N) is characterized by two strong stretching vibrations: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the methyl and methylene groups would appear in the 2950-2850 cm⁻¹ range. Furthermore, the C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ and 1050 cm⁻¹. uninsubria.itnih.govresearchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Sulfonamide | 3300 - 3200 |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | CH₃, CH₂ | 2950 - 2850 |

| C=C Stretch | Benzene Ring | 1600 - 1450 |

| S=O Asymmetric Stretch | Sulfonamide | 1350 - 1320 |

| C-O Stretch | Methoxy (Aryl-O) | ~1250 |

| S=O Symmetric Stretch | Sulfonamide | 1160 - 1140 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₉H₁₃NO₃S), the calculated monoisotopic mass is 215.0616 g/mol . HRMS analysis, often using techniques like electrospray ionization (ESI), would confirm this exact mass, typically with an error of less than 5 ppm, thereby validating the molecular formula. nih.gov

In addition to the molecular ion, HRMS can identify various adducts, such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, or the potassium adduct [M+K]⁺. uni.lu Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can reveal characteristic fragmentation patterns, such as the cleavage of the benzyl-nitrogen bond, leading to a prominent fragment ion corresponding to the 3-methoxybenzyl cation (m/z 121), which is a common fragmentation pathway for N-benzyl compounds. researchgate.net

Table 3: HRMS Data for this compound

| Species | Formula | Calculated m/z |

|---|---|---|

| [M] | C₉H₁₃NO₃S | 215.06161 |

| [M+H]⁺ | C₉H₁₄NO₃S⁺ | 216.06889 |

| [M+Na]⁺ | C₉H₁₃NNaO₃S⁺ | 238.05083 |

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis and purity assessment of non-volatile compounds like this compound. A reversed-phase (RP-HPLC) method is typically employed for this type of molecule. nih.govorientjchem.org

A standard RP-HPLC setup would utilize a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous component (water with a modifier like 0.1% formic acid or phosphoric acid) and an organic solvent such as acetonitrile or methanol. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and peak shape.

Detection is commonly achieved using an Ultraviolet (UV) detector, as the methoxybenzyl moiety contains a chromophore that absorbs UV light, typically with maxima around 225 nm and 275 nm. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. While a Fluorescence Detector (FLD) could be used, this compound is not expected to be strongly fluorescent natively. Therefore, UV detection is the more direct and common approach unless derivatization with a fluorescent tag is performed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govuab.edu This hyphenated technique is the gold standard for trace-level quantification of compounds in complex matrices.

Following chromatographic separation as described above, the column effluent is directed into the ion source of a mass spectrometer, typically an electrospray ionization (ESI) source operating in positive ion mode. shimadzu.com The protonated molecule [M+H]⁺ (precursor ion) at m/z 216.1 is selected in the first quadrupole. This precursor ion is then fragmented in a collision cell, and specific, stable product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. amazonaws.com Potential fragmentations for MRM would include the transition from the precursor ion to the 3-methoxybenzyl cation (m/z 121.1).

Table 4: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Ionization Mode | ESI Positive |

| Precursor Ion (Q1) | m/z 216.1 |

| Product Ion (Q3) - Quantifier | m/z 121.1 |

| Product Ion (Q3) - Qualifier | m/z 91.1 (tropylium ion) |

This LC-MS/MS approach allows for highly reliable and sensitive quantification, making it suitable for a wide range of research applications.

X-ray Diffraction Analysis: Unveiling the Crystalline Architecture

X-ray diffraction (XRD) stands as a cornerstone technique for the solid-state characterization of crystalline materials, offering unparalleled insights into the three-dimensional arrangement of atoms and molecules. For a compound such as this compound, XRD methods are indispensable for elucidating its crystal structure, identifying polymorphic forms, and ensuring batch-to-batch consistency in research and development.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

While a specific single-crystal structure of this compound has not been reported in publicly available literature, analysis of closely related sulfonamide structures allows for a predictive understanding of its likely crystallographic features. For instance, studies on N-(aryl)-benzenesulfonamides frequently reveal the presence of robust hydrogen-bonding networks. In the case of this compound, the N-H group of the sulfonamide is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl group and the methoxy group are potential acceptors.

It is highly probable that the crystal structure of this compound would feature intermolecular N-H···O=S hydrogen bonds, a common motif in sulfonamides. These interactions can lead to the formation of distinct supramolecular assemblies, such as centrosymmetric dimers or extended chains. The presence of the methoxybenzyl group may also introduce other non-covalent interactions, including C-H···π and π-π stacking, which would further stabilize the crystal packing.

The anticipated crystallographic parameters for this compound, based on analogous compounds, would be determined with high precision through SC-XRD. A hypothetical table of such data is presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1189 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.432 |

Powder X-ray Diffraction for Crystal Structure Determination

Powder X-ray diffraction (PXRD) is a versatile and rapid technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for phase identification, quality control, and the study of polymorphism. Each crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for that specific crystalline form.

For this compound, PXRD would be instrumental in:

Confirming the crystalline nature of a synthesized batch.

Identifying the specific polymorphic form , if the compound exhibits polymorphism.

Assessing the purity of a sample by detecting the presence of crystalline impurities.

Monitoring solid-state transformations that may occur under different conditions of temperature, humidity, or pressure.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the substance. While a reference PXRD pattern for this compound is not available, a simulated pattern could be generated from its single-crystal structure data, if it were known.

An illustrative table of characteristic PXRD peaks for a hypothetical crystalline form of this compound is provided below.

Table 2: Illustrative Powder X-ray Diffraction Peaks for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 100 |

| 18.2 | 4.87 | 65 |

| 20.4 | 4.35 | 70 |

| 22.1 | 4.02 | 50 |

Techniques for Compound Detection and Quantitation

The sensitive and selective detection and quantitation of this compound in various matrices are essential for a wide range of research applications, from reaction monitoring to metabolic studies. Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC), is a primary tool for this purpose. However, the inherent properties of the analyte can sometimes necessitate chemical derivatization to improve its analytical performance.

Chemical Derivatization for Enhanced Detection in Mass Spectrometry

Chemical derivatization involves the reaction of an analyte with a reagent to form a new molecule (a derivative) with improved properties for analysis. For this compound, derivatization could be employed to:

Enhance ionization efficiency: The sulfonamide group can be derivatized to introduce a more readily ionizable moiety, thereby increasing the signal intensity in the mass spectrometer.

Improve chromatographic separation: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape and resolution in LC or gas chromatography (GC).

Increase mass: By adding a high-mass tag, the derivative's mass is shifted to a region of the spectrum with less background noise, improving the signal-to-noise ratio.

Provide structural information: Specific derivatizing agents can target particular functional groups, aiding in structural confirmation.

A common derivatization strategy for sulfonamides involves alkylation of the sulfonamide nitrogen. For example, reaction with diazomethane or a similar methylating agent would yield the N-methyl derivative. This modification can improve volatility for GC-MS analysis and may alter fragmentation patterns in MS/MS experiments, potentially leading to more specific and sensitive detection.

Table 3: Potential Derivatization Reactions for this compound

| Reagent | Reaction | Purpose |

|---|---|---|

| Diazomethane (CH₂N₂) | Methylation of the sulfonamide nitrogen | Increased volatility for GC-MS, altered fragmentation |

| Dansyl Chloride | Dansylation of the sulfonamide nitrogen | Introduction of a fluorescent and easily ionizable group for LC-MS with fluorescence or MS detection |

On-Tissue Chemical Derivatization for Imaging Mass Spectrometry

Imaging mass spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. However, the detection of certain compounds, including potentially this compound, can be challenging due to poor ionization efficiency or low abundance.

On-tissue chemical derivatization (OTCD) is an emerging approach that addresses these challenges. In OTCD, a derivatizing reagent is applied directly to the surface of a tissue section prior to IMS analysis. This in situ reaction converts the target analyte into a more readily detectable form.

For the analysis of this compound in a biological tissue matrix, an OTCD workflow would typically involve:

Tissue Sectioning: A thin section of the tissue of interest is prepared and mounted on a specialized slide.

Reagent Application: The derivatizing reagent is uniformly applied to the tissue surface, often using an automated spraying device. The choice of reagent would be critical and would target the sulfonamide functionality.

Incubation: A short incubation period allows the derivatization reaction to proceed on the tissue surface.

Matrix Application: For matrix-assisted laser desorption/ionization (MALDI) IMS, a matrix solution is then applied over the derivatized tissue.

IMS Analysis: The tissue is analyzed by IMS, and the spatial distribution of the derivatized this compound is mapped.

This technique could provide invaluable information on the localization of this compound within different organs or tissues, which is crucial for understanding its pharmacokinetic and pharmacodynamic properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(aryl)-benzenesulfonamides |

| Diazomethane |

| Dansyl Chloride |

Future Directions and Research Perspectives for N 3 Methoxybenzyl Methanesulfonamide

Exploration of Novel Therapeutic Applications

The structural components of N-(3-methoxybenzyl)methanesulfonamide suggest several plausible, yet unexplored, therapeutic applications. The sulfonamide group is known for its ability to mimic p-aminobenzoic acid (PABA), thereby inhibiting the dihydropteroate (B1496061) synthase enzyme essential for folic acid synthesis in bacteria. ijpsjournal.com This provides a rationale for investigating its potential as an antibacterial agent.

Furthermore, various sulfonamide derivatives have demonstrated efficacy as anticancer, anti-inflammatory, and anticonvulsant agents. ontosight.airxlist.comnih.gov The methoxybenzyl portion of the molecule could also contribute to its biological activity, potentially influencing its binding to specific receptors or enzymes. Future research could therefore systematically screen this compound against a panel of targets implicated in these and other diseases. Initial studies would likely involve in vitro assays to determine its inhibitory activity against key enzymes or its effect on relevant cell lines.

Development of Advanced Analogues with Enhanced Selectivity and Potency

Should initial screenings reveal promising, albeit modest, biological activity, the development of advanced analogues would be a logical next step. Structure-activity relationship (SAR) studies would be crucial in this phase. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers could identify key structural features responsible for its effects.

For instance, the position of the methoxy (B1213986) group on the benzyl (B1604629) ring could be altered, or additional substituents could be introduced to explore their impact on potency and selectivity. The methanesulfonamide (B31651) group could also be replaced with other sulfonamide-containing moieties to modulate the compound's physicochemical properties and target interactions. The goal of such a program would be to develop analogues with improved potency, enhanced selectivity for the desired biological target, and a more favorable pharmacokinetic profile.

Integration of Multi-Omics Approaches in Biological Evaluation

To gain a deeper understanding of the biological effects of this compound and its potential analogues, the integration of multi-omics approaches would be highly valuable. nih.govmaastrichtuniversity.nl Technologies such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the molecular changes induced by the compound in biological systems. frontlinegenomics.com

For example, transcriptomic analysis could reveal which genes are up- or down-regulated in cells treated with the compound, offering clues about its mechanism of action. Proteomics could identify the specific proteins that the compound interacts with, while metabolomics could shed light on its effects on cellular metabolism. This multi-faceted approach can help in identifying novel therapeutic targets, understanding potential off-target effects, and discovering biomarkers to predict treatment response. nih.govbiocompare.com

Investigation of Combination Therapeutic Strategies

The therapeutic potential of this compound may be enhanced when used in combination with other drugs. ontosight.ai Sulfonamides are often used in combination therapies to increase efficacy and overcome drug resistance. rxlist.comla.gov For instance, if the compound shows antibacterial activity, it could be tested in combination with other classes of antibiotics to achieve a synergistic effect.

Similarly, if it demonstrates anticancer properties, it could be evaluated alongside established chemotherapeutic agents or targeted therapies. The rationale for such combinations would be to target multiple pathways involved in the disease process, potentially leading to improved therapeutic outcomes and a reduction in the required doses of individual drugs. ontosight.ai

Advanced Computational Modeling for Drug Discovery and Optimization

Advanced computational modeling techniques can play a pivotal role in accelerating the discovery and optimization of this compound-based therapeutics. nih.gov Quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the structural features of a series of analogues with their biological activity. researchgate.netmdpi.com These models can then be used to predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates. nih.gov

Molecular docking and molecular dynamics simulations can provide insights into how this compound and its analogues bind to their biological targets at the atomic level. researchgate.net This information can be invaluable for the rational design of more potent and selective inhibitors. These computational approaches can significantly reduce the time and cost associated with the traditional trial-and-error methods of drug discovery.

Q & A

Basic: What are the optimal synthetic routes for N-(3-methoxybenzyl)methanesulfonamide and its derivatives?

Answer:

The synthesis of this compound derivatives typically involves sulfonylation of the corresponding benzylamine precursor. For example:

- GP8 reaction system : A gold carbene-mediated oxidative cyclization using ynamides and methanesulfonamide derivatives. This method achieves high yields (e.g., 96% for 7e in ) with 24-hour reaction times under controlled conditions.

- Carbodiimide coupling : Activation of carboxylic acids with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation, as seen in the synthesis of benzenesulfonamide analogues ( ).

- Base-mediated sulfonylation : Triethylamine or pyridine neutralizes HCl byproducts when reacting amines with sulfonyl chlorides ().

Key characterization : Post-synthesis, compounds are purified via flash chromatography and validated using , , IR, and HRMS ( ).

Basic: How are spectroscopic techniques applied to characterize this compound?

Answer:

- : Identifies proton environments, e.g., methoxy (), aromatic protons (), and sulfonamide NH () ( ).

- : Confirms carbon assignments, such as the methoxy carbon () and sulfonyl sulfur-attached carbons ( ).

- HRMS : Validates molecular weight (e.g., 316.1009 for 7e ; ).

- IR : Detects sulfonamide S=O stretches () and N–H bending modes ( ).

Advanced: How can computational methods resolve contradictions in experimental data for sulfonamide derivatives?

Answer:

- DFT studies : Predict molecular geometries, vibrational frequencies, and NMR chemical shifts. For example, DFT calculations on N-(3-methylphenyl)methanesulfonamide derivatives match experimental shifts within 0.1–0.3 ppm, resolving ambiguities in peak assignments ( ).

- TD-DFT for UV/Vis : Models electronic transitions to explain spectral discrepancies, as applied to thiazolo[3,2-a]pyridine derivatives ( ).

- Solvent effects : PM6 method calculations in water predict optimized geometries and free energy states, critical for interpreting reactivity differences ( ).

Advanced: What mechanistic insights exist for copper-catalyzed N-arylation of sulfonamides?

Answer:

Under ligand-free conditions, Cu(I) catalysts mediate cross-coupling between methanesulfonamide and aryl bromides via:

- Oxidative addition : Aryl bromide binds to Cu(I), forming a Cu(III) intermediate.

- Transmetallation : Sulfonamide coordinates to Cu(III), followed by reductive elimination to yield N-arylated products (e.g., 2b in ).

- Key factors : Base (e.g., CsCO) facilitates deprotonation, while solvent polarity (e.g., DMF) stabilizes intermediates. Reaction progress is monitored by to track aryl proton shifts ( ).

Advanced: How do substituent effects influence the biological activity of sulfonamide derivatives?

Answer:

- Electron-withdrawing groups (e.g., Cl) : Enhance binding to NLRP3 inflammasome by increasing sulfonamide acidity (; ), improving inhibitory activity.

- Methoxy groups : Modulate lipophilicity and membrane permeability, as seen in analogues with improved cellular uptake ( ).

- Bulkier substituents : Tert-butyl or allyloxy groups () may sterically hinder target interactions, requiring structure-activity relationship (SAR) optimization via molecular docking.

Advanced: What strategies address low yields in sulfonamide functionalization?

Answer:

- Temperature control : Slow addition of methanesulfonyl chloride at 0°C minimizes side reactions ().

- Catalyst optimization : Gold carbene catalysts ( ) or Cu(I)/Cu(II) systems ( ) enhance regioselectivity.

- Purification : Gradient flash chromatography ( ) or recrystallization from EtOAc/hexane mixtures improves purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.